molecular formula C39H30IrN4O2-2 B12581941 (Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide

(Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide

Cat. No.: B12581941
M. Wt: 778.9 g/mol
InChI Key: LVMYRWNQFBOYFB-DVACKJPTSA-N
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Description

(Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide is a complex compound that combines organic and inorganic chemistry. This compound is notable for its potential applications in various fields, including organic light-emitting diodes (OLEDs) and medicinal chemistry. The presence of iridium, a transition metal, in the compound’s structure is particularly significant due to its role in facilitating various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide involves multiple steps. The initial step typically includes the preparation of the organic ligand, 3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide, through cyclization reactions involving pyrazine derivatives . The iridium complex is then formed by coordinating the organic ligand with an iridium precursor under specific conditions, such as elevated temperatures and the presence of catalysts like sodium acetate and p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of iridium.

    Reduction: Reduction reactions can convert the iridium center to a lower oxidation state.

    Substitution: Ligand substitution reactions can occur, where the organic ligand is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate these transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of iridium complexes, while substitution reactions can produce a variety of iridium-ligand complexes.

Mechanism of Action

The mechanism of action of (Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide involves the interaction of the iridium center with various molecular targets. The iridium atom can facilitate electron transfer reactions, which are crucial in catalytic processes. Additionally, the organic ligand can interact with biological molecules, influencing pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide is unique due to the presence of the iridium center, which imparts distinct catalytic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and medicinal chemistry .

Properties

Molecular Formula

C39H30IrN4O2-2

Molecular Weight

778.9 g/mol

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide

InChI

InChI=1S/2C17H11N2.C5H8O2.Ir/c2*1-11-10-18-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)17(16)19-11;1-4(6)3-5(2)7;/h2*2-7,9-10H,1H3;3,6H,1-2H3;/q2*-1;;/b;;4-3-;

InChI Key

LVMYRWNQFBOYFB-DVACKJPTSA-N

Isomeric SMILES

CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.C/C(=C/C(=O)C)/O.[Ir]

Canonical SMILES

CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC(=CC(=O)C)O.[Ir]

Origin of Product

United States

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